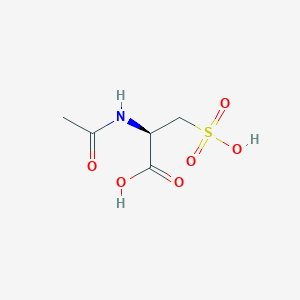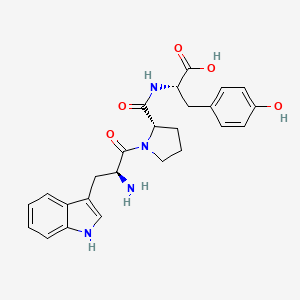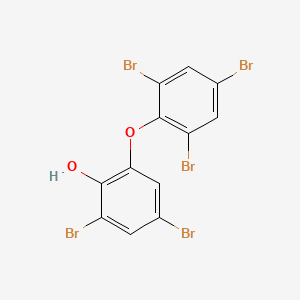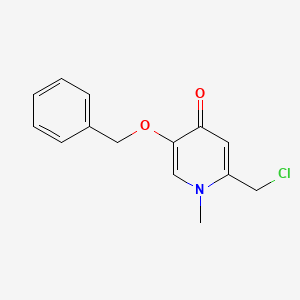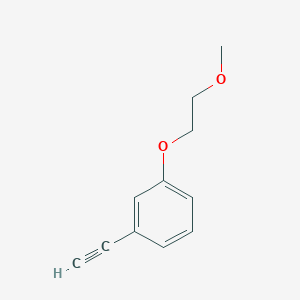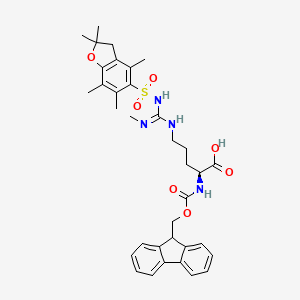
Fmoc-Arg(Me,pbf)-OH
描述
“Fmoc-Arg(Me,pbf)-OH” is a derivative used for the introduction of mono-methyl-arginine during Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group is removed by piperidine, and PBF is removed by a mixture of TFA/H2O/EDT .
Synthesis Analysis
The synthesis of “Fmoc-Arg(Me,pbf)-OH” involves the coupling of the Fmoc-Arg(Me,pbf)-OH molecule with the growing peptide chain . This process can be carried out using any standard activation method . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .
Molecular Structure Analysis
The empirical formula of “Fmoc-Arg(Me,pbf)-OH” is C35H42N4O7S . The molecular weight is 662.80 .
Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group in “Fmoc-Arg(Me,pbf)-OH” is removed by piperidine, and the Pbf group is removed by a mixture of TFA/H2O/EDT . This allows the arginine residue to be incorporated into the growing peptide chain .
Physical And Chemical Properties Analysis
“Fmoc-Arg(Me,pbf)-OH” is a white to slight yellow to beige powder . It is clearly soluble in DMF .
科学研究应用
“Fmoc-Arg(Me,pbf)-OH” is a derivative of the amino acid arginine, which is used in peptide synthesis . The “Fmoc” part stands for 9-fluorenylmethoxycarbonyl, which is a protective group used in solid-phase peptide synthesis. The “Arg(Me,pbf)” part refers to the arginine residue that has been modified with protective groups.
-
Scientific Field : This compound is primarily used in the field of biochemistry, specifically in peptide synthesis .
-
Methods of Application or Experimental Procedures : The general procedure for using “Fmoc-Arg(Me,pbf)-OH” in peptide synthesis involves adding it to a solid support, along with other amino acids, in a specific sequence. The Fmoc group is then removed, allowing the next amino acid to be added. This process is repeated until the desired peptide sequence is obtained .
-
Results or Outcomes : The outcome of using “Fmoc-Arg(Me,pbf)-OH” in peptide synthesis is the production of a peptide with a specific sequence of amino acids. The success of the synthesis can be measured by analyzing the resulting peptide using techniques such as mass spectrometry or high-performance liquid chromatography .
“Fmoc-Arg(Me,pbf)-OH” is a derivative of the amino acid arginine, which is used in peptide synthesis . The “Fmoc” part stands for 9-fluorenylmethoxycarbonyl, which is a protective group used in solid-phase peptide synthesis. The “Arg(Me,pbf)” part refers to the arginine residue that has been modified with protective groups.
-
Scientific Field : Biochemistry, specifically in peptide synthesis .
- Summary of the Application : “Fmoc-Arg(Me,pbf)-OH” is used as a building block to construct larger peptide chains. The protective groups (Fmoc and pbf) prevent unwanted reactions from occurring during the synthesis process .
- Methods of Application or Experimental Procedures : The general procedure for using “Fmoc-Arg(Me,pbf)-OH” in peptide synthesis involves adding it to a solid support, along with other amino acids, in a specific sequence. The Fmoc group is then removed, allowing the next amino acid to be added. This process is repeated until the desired peptide sequence is obtained .
- Results or Outcomes : The outcome of using “Fmoc-Arg(Me,pbf)-OH” in peptide synthesis is the production of a peptide with a specific sequence of amino acids. The success of the synthesis can be measured by analyzing the resulting peptide using techniques such as mass spectrometry or high-performance liquid chromatography .
“Fmoc-Arg(Me,pbf)-OH” is a derivative of the amino acid arginine, which is used in peptide synthesis . The “Fmoc” part stands for 9-fluorenylmethoxycarbonyl, which is a protective group used in solid-phase peptide synthesis. The “Arg(Me,pbf)” part refers to the arginine residue that has been modified with protective groups.
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N'-methyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36-6)37-17-11-16-29(32(40)41)38-34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H2,36,37,39)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPJPAADXVUGQ-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855649 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg(Me,pbf)-OH | |
CAS RN |
1135616-49-7 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



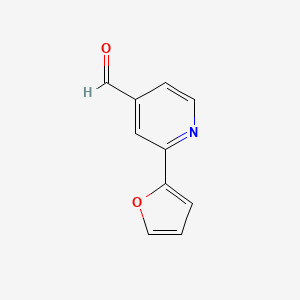
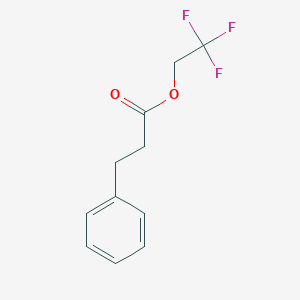
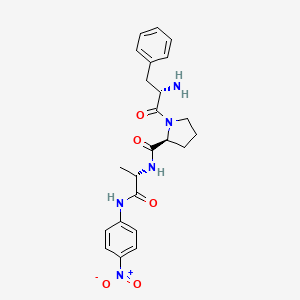
![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)
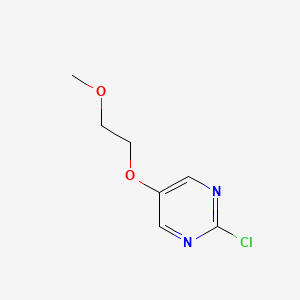
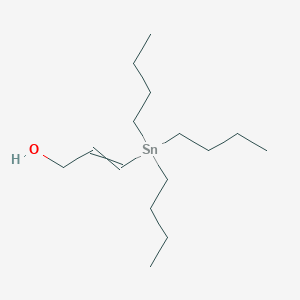
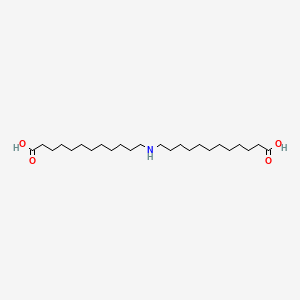
![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)
